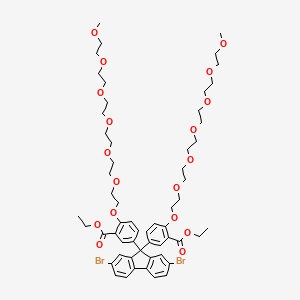
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-((2,5,8,11,14,17-hexaoxanonadecan-19-yl)oxy)benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 5,5’-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-((2,5,8,11,14,17-hexaoxanonadecan-19-yl)oxy)benzoate) is a complex organic compound characterized by its unique structural features, including a fluorene core substituted with bromine atoms and extended with ethereal and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-((2,5,8,11,14,17-hexaoxanonadecan-19-yl)oxy)benzoate) typically involves multiple steps:
Bromination of Fluorene: The starting material, fluorene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2,7-dibromo-9H-fluorene.
Formation of the Fluorene Core: The dibromo-fluorene is then reacted with diethyl 2-hydroxybenzoate in the presence of a base like potassium carbonate (K2CO3) to form the ester linkage.
Attachment of the Polyether Chain: The final step involves the attachment of the polyether chain (2,5,8,11,14,17-hexaoxanonadecan-19-yl) to the benzoate groups through an etherification reaction, typically using a suitable alkylating agent under basic conditions.
Properties
Molecular Formula |
C57H76Br2O18 |
|---|---|
Molecular Weight |
1209.0 g/mol |
IUPAC Name |
ethyl 5-[2,7-dibromo-9-[3-ethoxycarbonyl-4-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]fluoren-9-yl]-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C57H76Br2O18/c1-5-74-55(60)49-39-43(7-13-53(49)76-37-35-72-33-31-70-29-27-68-25-23-66-21-19-64-17-15-62-3)57(51-41-45(58)9-11-47(51)48-12-10-46(59)42-52(48)57)44-8-14-54(50(40-44)56(61)75-6-2)77-38-36-73-34-32-71-30-28-69-26-24-67-22-20-65-18-16-63-4/h7-14,39-42H,5-6,15-38H2,1-4H3 |
InChI Key |
XQWPWORLWNPSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC(=C(C=C5)OCCOCCOCCOCCOCCOCCOC)C(=O)OCC)OCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















